molecular formula C21H28O2 B12672835 1-Methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)allyl phenylacetate CAS No. 94134-77-7

1-Methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)allyl phenylacetate

Cat. No.: B12672835
CAS No.: 94134-77-7
M. Wt: 312.4 g/mol
InChI Key: NSLVGUNYRZBFJP-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)allyl phenylacetate is an organic compound with the molecular formula C21H28O2 and a molecular weight of 312.44582 g/mol . . It is characterized by its unique structure, which includes a cyclohexene ring substituted with methyl groups and an allyl phenylacetate moiety.

Preparation Methods

The synthesis of 1-Methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)allyl phenylacetate typically involves esterification reactions. One common method is the reaction of benzeneacetic acid with 1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-propenol in the presence of an acid catalyst . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-Methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)allyl phenylacetate undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)allyl phenylacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)allyl phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with biological pathways. The cyclohexene ring and allyl group contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Properties

CAS No.

94134-77-7

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-yl] 2-phenylacetate

InChI

InChI=1S/C21H28O2/c1-16-9-8-14-21(3,4)19(16)13-12-17(2)23-20(22)15-18-10-6-5-7-11-18/h5-7,10-13,17H,8-9,14-15H2,1-4H3/b13-12+

InChI Key

NSLVGUNYRZBFJP-OUKQBFOZSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(C)OC(=O)CC2=CC=CC=C2

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(C)OC(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.